molecular formula C15H11ClO B8451754 3-Phenyl-6-chloro-1-indanone

3-Phenyl-6-chloro-1-indanone

Cat. No. B8451754
M. Wt: 242.70 g/mol
InChI Key: RGAOXVRFQQHTQY-UHFFFAOYSA-N
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Patent
US04443448

Procedure details

In a corresponding manner was made 3-bromo-6-fluoro-1-indanone melting at 62-64 degrees Centigrade, and 3-bromo-5-fluoro-1-indanone melting at 44-47 degrees Centigrade. To a solution of 113 grams of 3-bromo-6-chloro-1-indanone in 1400 milliliters of dry benzene were added over 10 minutes 230 grams of aluminiumchloride in portions. The reaction mixture was then refluxed for 3 hours, cooled and treated with crushed ice and concentrated hydrochloric acid. The organic phase was separated and extracted with 1 N sodium hydroxide and water, dried over anhydrous magnesium sulfate, treated with active carbon and concentrated in vacuo. The residue was taken up to 450 milliliters of hot n-hexane, cooled and filtered to give 96 grams of 3-phenyl-6-chloro-1-indanone melting at 84-92 degrees Centigrade.
Name
3-bromo-6-fluoro-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromo-5-fluoro-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-bromo-6-chloro-1-indanone
Quantity
113 g
Type
reactant
Reaction Step Three
Quantity
230 g
Type
reactant
Reaction Step Three
Quantity
1400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
BrC1[C:10]2[C:5](=[CH:6][C:7](F)=[CH:8][CH:9]=2)C(=O)C1.BrC1C2C(=CC=C(F)C=2)C(=O)C1.Br[CH:26]1[C:34]2[C:29](=[CH:30][C:31]([Cl:35])=[CH:32][CH:33]=2)[C:28](=[O:36])[CH2:27]1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[C:5]1([CH:26]2[C:34]3[C:29](=[CH:30][C:31]([Cl:35])=[CH:32][CH:33]=3)[C:28](=[O:36])[CH2:27]2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:3.4.5.6|

Inputs

Step One
Name
3-bromo-6-fluoro-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1CC(C2=CC(=CC=C12)F)=O
Step Two
Name
3-bromo-5-fluoro-1-indanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1CC(C2=CC=C(C=C12)F)=O
Step Three
Name
3-bromo-6-chloro-1-indanone
Quantity
113 g
Type
reactant
Smiles
BrC1CC(C2=CC(=CC=C12)Cl)=O
Name
Quantity
230 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N sodium hydroxide and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with active carbon
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(C2=CC(=CC=C12)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 96 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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